molecular formula C8H10N4O4 B3214597 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol CAS No. 114684-92-3

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol

Cat. No. B3214597
CAS RN: 114684-92-3
M. Wt: 226.19 g/mol
InChI Key: YLWAFVBXTFWGLP-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol, also known as DMNPY, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol is a fluorescent molecule that can be excited by light at a specific wavelength. Upon excitation, this compound emits light at a longer wavelength, which can be detected and measured. The mechanism of action of this compound in various applications depends on its ability to absorb and emit light, as well as its chemical and physical properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on cellular processes, making it a useful tool for studying biological systems. In addition, this compound has been used to label proteins and other biomolecules for imaging and detection purposes.

Advantages and Limitations for Lab Experiments

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to be easily synthesized. However, this compound also has limitations, including its limited solubility in water and its potential for photobleaching, which can reduce its fluorescence over time.

Future Directions

There are several future directions for 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol research, including its potential as a tool for studying cellular processes, its use in the development of new materials and devices, and its applications in biotechnology and medicine. Further research is needed to fully understand the potential of this compound and to develop new methods for its synthesis and application.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. Its unique chemical and physical properties make it a useful tool for studying biological systems, developing new materials and devices, and advancing biotechnology and medicine. Further research is needed to fully understand the potential of this compound and to develop new methods for its synthesis and application.

Scientific Research Applications

6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a building block for the synthesis of functionalized materials, such as polymers and nanoparticles. In organic electronics, this compound has been used as a dopant for organic semiconductors, improving their electrical properties. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging cellular processes.

properties

IUPAC Name

6-[2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAFVBXTFWGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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